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Compound of Interest

Compound Name: 2-Methylpent-2-en-1-ol

Cat. No.: B091347

An In-depth Technical Guide to (E)-2-methylpent-2-en-1-ol

This guide provides a comprehensive technical overview of (E)-2-methylpent-2-en-1-ol,
tailored for researchers, scientists, and professionals in drug development. It covers the
molecule's chemical identity, physicochemical properties, detailed synthesis protocols,
spectroscopic characteristics, and safety information.

Chemical Structure and Identification

(E)-2-methylpent-2-en-1-ol is a primary allylic alcohol. The "(E)" designation in its IUPAC
name refers to the stereochemistry of the double bond, where the highest priority substituents
on each carbon of the double bond are on opposite sides. For C2, the substituents are -CH20H
and -CHs. For C3, they are -CH2CHs and -H. According to Cahn-Ingold-Prelog (CIP) rules, -
CH20H has priority over -CHs, and -CH2CHs has priority over -H. As these higher-priority
groups are on opposite sides of the double bond, the isomer is designated (E).

The molecular structure is detailed below.
Caption: Ball-and-stick representation of (E)-2-methylpent-2-en-1-ol.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name (E)-2-methylpent-2-en-1-ol[1]
CAS Number 16958-19-3[2]

Molecular Formula CeH120[1][2][3][4]

Molecular Weight 100.161 g/mol [2][4]

Canonical SMILES CCC=C(C)COJ5]

Isomeric SMILES CC/C=C(\C)/COI5][6]

inChi INChI=1S/C6H120/c1-3-4-6(2)5-

7/h4,7H,3,5H2,1-2H3/b6-4+[1]

| INChiKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of (E)-2-methylpent-2-en-1-
ol.

Table 2: Physicochemical Data
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Property Value Notes
Boiling Point 94.5 °C[2] At 77 mmHg
167.5 °C[5] At 760 mmHg (estimated)
Density 0.845 g/cm?3[5]
Flash Point 60.8 °C[5]
XLogP3-AA 1.5[1][5] A measure of lipophilicity.

Hydrogen Bond Donor Count 1[1][5]

Hydrogen Bond Acceptor
1[1]5]
Count

Rotatable Bond Count 2[1][5]

| Topological Polar Surface Area | 20.2 A2[1] | |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of (E)-2-methylpent-2-en-1-ol is the selective
reduction of the corresponding a,B3-unsaturated aldehyde, (E)-2-methylpent-2-enal.

Synthesis via Reduction of (E)-2-methylpent-2-enal

Principle: Sodium borohydride (NaBHa) is a mild reducing agent capable of selectively reducing
aldehydes and ketones to their corresponding alcohols. In the case of a,3-unsaturated
aldehydes, NaBHa4 primarily performs a 1,2-addition to the carbonyl group, leaving the carbon-
carbon double bond intact. This selectivity makes it an ideal reagent for converting (E)-2-
methylpent-2-enal to (E)-2-methylpent-2-en-1-ol.

Experimental Protocol: A detailed protocol for this synthesis is as follows[2]:

e Reaction Setup: A solution of (E)-2-methylpent-2-enal is prepared in methanol (MeOH) in a
round-bottom flask equipped with a magnetic stirrer. The flask is placed in an ice bath to
maintain a temperature of 0 °C. The reaction should be conducted under an inert
atmosphere (e.g., nitrogen or argon).
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Addition of Reagent: Sodium borohydride (NaBHa4) is added portion-wise to the stirred
solution over a period of time to control the reaction rate and temperature.

Reaction Time: The reaction mixture is stirred at O °C for approximately 2 hours to ensure
complete conversion.

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The bulk
of the methanol is removed under reduced pressure. The remaining aqueous solution is
extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over an anhydrous
salt (e.g., MgSOa4 or Naz2S0a), filtered, and the solvent is evaporated to yield the crude
product. The final product, (E)-2-methylpent-2-en-1-ol, can be purified by fractional
distillation under reduced pressure or by column chromatography.
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Caption: General experimental workflow for the synthesis of the target compound.
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Spectroscopic Data

While comprehensive, peer-reviewed spectral assignments are not widely published, the
expected spectroscopic characteristics can be predicted based on the molecule's structure.
These predictions are crucial for characterization by researchers.

Table 3: Predicted Spectroscopic Characteristics
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Predicted Chemical

Technique Feature . Assignment
Shift /| Wavenumber
R-OH (hydroxyl
1H NMR Broad Singlet 01.5-4.0 ppm proton,
exchangeable)
) =CH- (vinylic proton
Triplet 0 ~5.4 ppm
on C3)
) -CH20H (protons on
Singlet 0 ~4.0 ppm
C1)
Quintet/dq 0 ~2.0 ppm -CH:- (protons on C4)
) =C-CHs (methyl
Singlet 0 ~1.7 ppm
protons on C2)
) -CHs (terminal methyl
Triplet 0 ~0.9 ppm
protons on C5)
C2 (quaternary vinylic
13C NMR sp2 Carbon 0 ~135-140 ppm
carbon)
sp2 Carbon 0 ~125-130 ppm C3 (vinylic carbon)

C1 (carbon attached

sp3 Carbon (C-O) 4 ~65-70 ppm
to hydroxyl group)
C4 (methylene
sp3 Carbon 0 ~20-25 ppm
carbon)
C5 (terminal methyl
sp3 Carbon 0 ~13-16 ppm
carbon)
C2-Methyl (vinylic
sp® Carbon 6 ~12-15 ppm
methyl carbon)
3200-3500 cm~1
IR Spectroscopy O-H Stretch Hydroxyl group

(broad)

C-H Stretch (sp?3)

2850-3000 cmt
(strong)

Alkyl C-H bonds
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. Predicted Chemical .
Technique Feature . Assignment
Shift | Wavenumber

~1670 cm~t (weak-
C=C Stretch ) Alkene double bond
medium)

| | C-O Stretch | 1000-1100 cm~1 (strong) | Primary alcohol C-O bond |

Safety and Handling

Based on aggregated GHS data, (E)-2-methylpent-2-en-1-ol is classified with the following
hazards[1]:

e H226: Flammable liquid and vapor.

e H317: May cause an allergic skin reaction.

o H318: Causes serious eye damage.

Handling Precautions:

» Work in a well-ventilated area or a chemical fume hood.

o Keep away from heat, sparks, open flames, and other ignition sources.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

e Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with
water and seek medical advice.

o Store in a tightly closed container in a cool, dry, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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